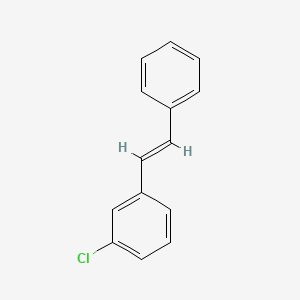
Lanthanum oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum oxide, also known as lanthana, is an inorganic compound with the chemical formula La₂O₃. It is a white, hygroscopic powder that is insoluble in water but dissolves in acidic solutions. This compound is a rare earth compound that plays a crucial role in various industrial and scientific applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanum oxide can be synthesized through several methods. One common method involves the spray pyrolysis of lanthanum chloride. The reaction proceeds as follows: [ 2 \text{LaCl}_3 + 3 \text{H}_2\text{O} \rightarrow 2 \text{La(OH)}_3 + 6 \text{HCl} ] [ 2 \text{La(OH)}_3 \rightarrow \text{La}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Another method involves the precipitation of lanthanum hydroxide from an aqueous solution using ammonia and sodium dodecyl sulfate, followed by heating and stirring .
Industrial Production Methods: Industrially, this compound is produced by the calcination of lanthanum carbonate or lanthanum hydroxide at high temperatures. The calcination process involves heating the precursor materials in air at temperatures ranging from 750°C to 1000°C .
Análisis De Reacciones Químicas
Types of Reactions: Lanthanum oxide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to lanthanum metal using reducing agents such as hydrogen gas.
Substitution: this compound can react with halogens to form lanthanum halides.
Common Reagents and Conditions:
Oxidation: Occurs at room temperature in the presence of atmospheric oxygen.
Reduction: Typically requires high temperatures and a reducing atmosphere.
Substitution: Involves reactions with halogens at elevated temperatures.
Major Products:
Oxidation: this compound (La₂O₃)
Reduction: Lanthanum metal (La)
Substitution: Lanthanum halides (e.g., LaCl₃)
Aplicaciones Científicas De Investigación
Lanthanum oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including the methanation of carbon dioxide.
Biology: Employed in the development of biosensors and bioimaging agents.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of optical materials, such as camera lenses and optical fibers, due to its high refractive index and low dispersion.
Mecanismo De Acción
Lanthanum oxide exerts its effects through various mechanisms, depending on its application. For instance, as a catalyst in the methanation reaction, this compound facilitates the conversion of carbon dioxide to methane by providing active sites for the reaction to occur. The mechanism involves the adsorption of carbon dioxide onto the this compound surface, followed by its reduction to methane in the presence of hydrogen gas .
Comparación Con Compuestos Similares
- Cerium oxide (CeO₂)
- Praseodymium oxide (Pr₆O₁₁)
- Neodymium oxide (Nd₂O₃)
Lanthanum oxide stands out among these compounds due to its specific combination of physical and chemical properties, making it a valuable material in various advanced technological applications .
Propiedades
Número CAS |
12680-02-3 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



